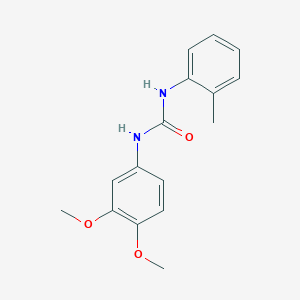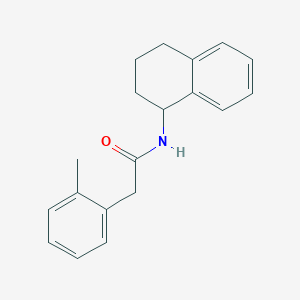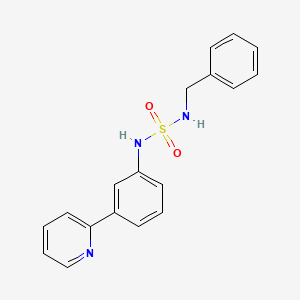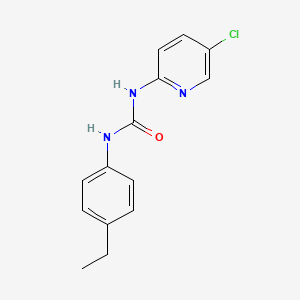
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea, commonly known as DMPU, is a widely used organic compound in various scientific research applications. It is an efficient and versatile solvent that is commonly used in organic synthesis, as well as in the study of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of DMPU is not fully understood. However, it is believed to act as a hydrogen bond acceptor, forming hydrogen bonds with other molecules. This property allows it to solvate a wide range of organic compounds, making it an efficient solvent for organic synthesis.
Biochemical and Physiological Effects
DMPU has been shown to have a range of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research. It has also been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
DMPU has several advantages for lab experiments. It is a highly polar aprotic solvent that is compatible with a wide range of organic compounds. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the lab.
However, DMPU also has some limitations for lab experiments. It is relatively expensive compared to other solvents, and it can be difficult to remove from reaction mixtures. It can also be difficult to dispose of, as it is classified as a hazardous waste.
Zukünftige Richtungen
There are several future directions for the use of DMPU in scientific research. One potential application is in the development of new cancer treatments. DMPU has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research.
Another potential application is in the study of the physiological effects of various compounds. DMPU has been shown to have anti-inflammatory and analgesic properties, making it a potential treatment for pain and inflammation.
Conclusion
In conclusion, DMPU is a versatile and efficient solvent that is widely used in scientific research. It has a range of applications in organic synthesis and the study of biochemical and physiological effects. While it has some limitations for lab experiments, it has several advantages and promising future directions for research.
Synthesemethoden
The synthesis of DMPU involves the reaction of 3,4-dimethoxyaniline and 2-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. The reaction takes place in anhydrous conditions and is carried out at room temperature. The resulting product is then purified through recrystallization to obtain pure DMPU.
Wissenschaftliche Forschungsanwendungen
DMPU is widely used in scientific research due to its unique properties as a solvent. It is a highly polar aprotic solvent that is compatible with a wide range of organic compounds. It is commonly used in organic synthesis, as it can dissolve a wide range of organic compounds, including polar and nonpolar compounds.
DMPU is also used in the study of biochemical and physiological effects. It has been shown to have an inhibitory effect on the growth of cancer cells, making it a promising compound for cancer research. It has also been used in the study of the physiological effects of various compounds, including drugs and toxins.
Eigenschaften
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)18-16(19)17-12-8-9-14(20-2)15(10-12)21-3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMODVYHUAOOIMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-(2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301336.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5301351.png)

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N-{[1-(3-hydroxy-4-methoxybenzyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5301384.png)


![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenylacetamide](/img/structure/B5301418.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)